N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is a compound that has been synthesized and studied for its potential biological activities . It is part of a class of compounds known as benzothiazole derivatives, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . The benzothiazole moiety is attached to a phenyl group and a pyrrolidinone group via an amide linkage .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 170–172 °C . It has a Rf value of 0.66 (ethylacetate/n-hexane, V/V = 3:7) . The FT-IR spectrum shows peaks at 3260 cm−1 (NH), 3021 cm−1 (Ar C–H), 1656 cm−1 (> C=O), 1623 cm−1 (> C=N), 1595, 1566 cm−1 (Ar –C=C–), 1518 cm−1 (amide II), 767 cm−1 (ortho-substituted benzene), 671 cm−1 (C–S–C) .Future Directions
Benzothiazole derivatives have been extensively investigated for their diverse biological activities, suggesting potential future directions for research in medicinal chemistry . Further studies could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and characterizing its physical and chemical properties.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21-13-14-22(29)27(21)16-11-9-15(10-12-16)23(30)25-18-6-2-1-5-17(18)24-26-19-7-3-4-8-20(19)31-24/h1-12H,13-14H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQNLZWILHACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
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